2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 190850-48-7
VCID: VC0107722
InChI: InChI=1S/C13H20ClNO2.ClH/c1-15(9-7-14)8-6-11-4-5-12(16-2)13(10-11)17-3;/h4-5,10H,6-9H2,1-3H3;1H
SMILES: CN(CCC1=CC(=C(C=C1)OC)OC)CCCl.Cl
Molecular Formula: C₁₃H₂₁Cl₂NO₂
Molecular Weight: 294.22

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride

CAS No.: 190850-48-7

Cat. No.: VC0107722

Molecular Formula: C₁₃H₂₁Cl₂NO₂

Molecular Weight: 294.22

* For research use only. Not for human or veterinary use.

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride - 190850-48-7

Specification

CAS No. 190850-48-7
Molecular Formula C₁₃H₂₁Cl₂NO₂
Molecular Weight 294.22
IUPAC Name N-(2-chloroethyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C13H20ClNO2.ClH/c1-15(9-7-14)8-6-11-4-5-12(16-2)13(10-11)17-3;/h4-5,10H,6-9H2,1-3H3;1H
SMILES CN(CCC1=CC(=C(C=C1)OC)OC)CCCl.Cl

Introduction

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is a complex organic compound with a molecular formula of C13H21Cl2NO2 and a molecular weight of 294.21 g/mol, as per PubChem data . It is a hydrochloride salt of the base compound, which includes a chloro group, a dimethoxyphenethyl group, and a methylethan-1-amine group. This compound is of interest in various scientific research fields, including chemistry, biology, and medicine.

Synthesis Methods

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride typically involves multiple steps. A common method starts with the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form an intermediate, which is then further modified through methylation and amination reactions. The use of organic solvents, catalysts, and controlled temperatures is crucial for achieving high yields and purity.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can introduce or remove functional groups, altering its chemical properties.

Reaction TypeReagentsProducts
OxidationKMnO₄, CrO₃Ketones, carboxylic acids
ReductionLiAlH₄, NaBH₄Alcohols, amines
SubstitutionAlkyl halides, SOCl₂Derivatives with different functional groups

Biological Activity and Research Applications

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is studied for its potential biological activities, particularly its interactions with neurotransmitter systems. Preliminary studies suggest it may act as a selective serotonin reuptake inhibitor (SSRI) and exhibit dopaminergic activity, contributing to its psychoactive effects.

Biological ActivityMechanismPotential Effects
Serotonin Reuptake InhibitionBinding to 5-HT2A and 5-HT2C receptorsAntidepressant, anxiolytic effects
Dopaminergic ActivityInteraction with dopamine receptorsPsychoactive effects

In Vivo and In Vitro Studies

Animal models have shown that this compound can produce anxiolytic and antidepressant-like effects. In vitro assays demonstrate its ability to inhibit serotonin reuptake effectively.

Study TypeFindingsImplications
In Vivo (Rodents)Reduced anxiety-like behaviorsPotential anxiolytic agent
In VitroEffective serotonin reuptake inhibitionPotential antidepressant

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